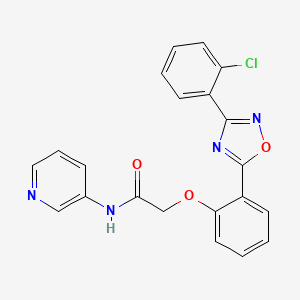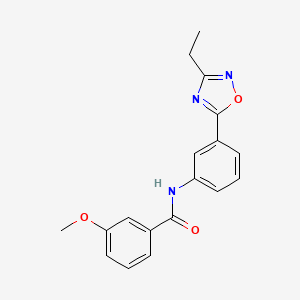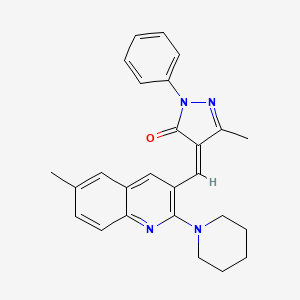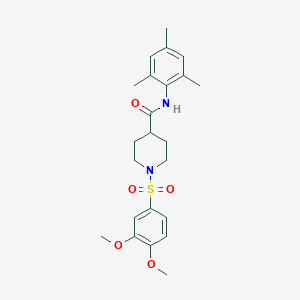![molecular formula C11H16N2O3S B7702357 3-[4-(Dimethylsulfamoyl)phenyl]propanamide CAS No. 948786-78-5](/img/structure/B7702357.png)
3-[4-(Dimethylsulfamoyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dimethylsulfamoyl)phenyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DMSPP and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3-[4-(Dimethylsulfamoyl)phenyl]propanamide is not well understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. This interaction results in the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to exhibit antifungal, antibacterial, and anti-inflammatory activities. Additionally, it has been shown to exhibit cytotoxicity against various cancer cell lines. Furthermore, it has potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[4-(Dimethylsulfamoyl)phenyl]propanamide in lab experiments include its high yield of synthesis, ease of purification, and versatility in the synthesis of various organic compounds. However, the limitations of using this compound include its potential toxicity and the need for further studies to understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 3-[4-(Dimethylsulfamoyl)phenyl]propanamide. These include:
1. Investigating the mechanism of action of this compound to understand its biological targets and pathways.
2. Developing new synthetic methods for the production of this compound to improve its yield and purity.
3. Exploring the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
4. Investigating the toxicity of this compound and its potential side effects on human health.
5. Developing new derivatives of this compound with improved pharmacological activities.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanamide involves the reaction between 4-(Dimethylsulfamoyl)benzaldehyde and 3-bromopropionyl chloride in the presence of a base. This reaction results in the formation of this compound as the final product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
3-[4-(Dimethylsulfamoyl)phenyl]propanamide has various applications in scientific research. It is widely used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of other compounds. Additionally, it has potential applications in the field of medicinal chemistry as it exhibits various pharmacological activities.
Propriétés
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)17(15,16)10-6-3-9(4-7-10)5-8-11(12)14/h3-4,6-7H,5,8H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKHRJXZZRDNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)
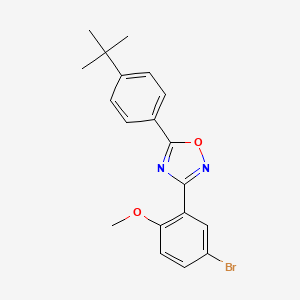
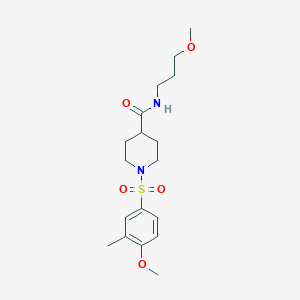
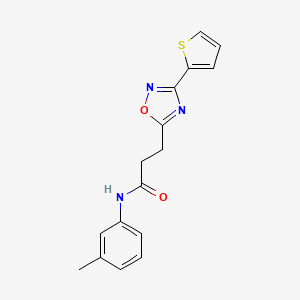
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)

![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)
